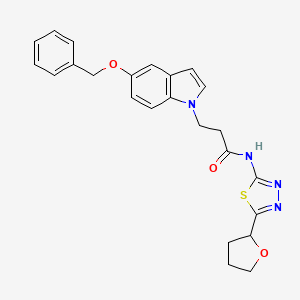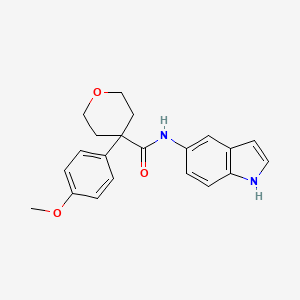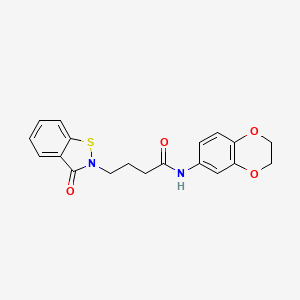![molecular formula C20H25ClN2O2S B11005548 (4-Butyl-2-methyl-1,3-thiazol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B11005548.png)
(4-Butyl-2-methyl-1,3-thiazol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butyl-2-methyl-1,3-thiazol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic compound that features a thiazole ring, a piperidine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butyl-2-methyl-1,3-thiazol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(4-Butyl-2-methyl-1,3-thiazol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological systems.
Medicine: It may have potential as a therapeutic agent due to its structural features.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-Butyl-2-methyl-1,3-thiazol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.
Piperidine Derivatives: Compounds such as piperidine and its derivatives are known for their pharmacological properties.
Uniqueness
(4-Butyl-2-methyl-1,3-thiazol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is unique due to its combination of a thiazole ring, a piperidine ring, and a chlorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H25ClN2O2S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
(4-butyl-2-methyl-1,3-thiazol-5-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C20H25ClN2O2S/c1-3-4-5-17-18(26-14(2)22-17)19(24)23-12-10-20(25,11-13-23)15-6-8-16(21)9-7-15/h6-9,25H,3-5,10-13H2,1-2H3 |
InChI Key |
HAZBNIIOYNCYGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)C)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-{[2-(methoxycarbonyl)phenyl]carbamoyl}-L-tryptophanate](/img/structure/B11005478.png)
![4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B11005481.png)
![3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11005484.png)
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B11005486.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11005493.png)
![2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11005500.png)
![4,6-dimethoxy-N-{(2S)-1-[(3-methoxyphenyl)amino]-1-oxopropan-2-yl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11005508.png)


![N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11005531.png)

![(1S,5R)-3-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11005543.png)
![N-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine](/img/structure/B11005554.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11005561.png)
